![molecular formula C17H18ClFN2O2S B4778030 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4778030.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine
Descripción general
Descripción
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential use in treating cystic fibrosis. This compound has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a crucial role in regulating ion transport across epithelial cells. In
Mecanismo De Acción
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine selectively inhibits the CFTR channel by binding to a specific site on the protein. This binding site is located on the intracellular side of the CFTR protein, which is the side of the protein that faces the inside of the cell. By binding to this site, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine prevents the CFTR channel from opening, which reduces the transport of chloride ions across epithelial cells.
Biochemical and Physiological Effects:
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine can inhibit CFTR-mediated chloride transport in a dose-dependent manner. In addition, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to improve the function of the CFTR protein in cells with certain mutations, such as the F508del mutation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine is its selectivity for the CFTR channel. This selectivity allows researchers to specifically target the CFTR channel without affecting other ion channels. In addition, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to be effective in a variety of cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic cells.
One limitation of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine is its relatively low potency. In order to achieve significant inhibition of the CFTR channel, relatively high concentrations of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine are required. This can make it difficult to use 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine. One area of research is the development of more potent CFTR inhibitors. This could potentially improve the efficacy of CFTR inhibition and reduce the amount of inhibitor required for effective treatment.
Another area of research is the development of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine analogs with improved pharmacokinetic properties. This could potentially improve the bioavailability and half-life of the inhibitor, which could improve its efficacy in vivo.
Finally, there is a need for further research on the safety and toxicity of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine. While 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to be well-tolerated in vitro and in animal studies, more research is needed to determine its safety and potential side effects in humans.
Conclusion:
In conclusion, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine is a small molecule inhibitor that has been extensively studied for its potential use in treating cystic fibrosis. This compound selectively inhibits the CFTR channel, which plays a crucial role in regulating ion transport across epithelial cells. While 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has shown promise in preclinical studies, more research is needed to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been extensively studied for its potential use in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the CFTR gene, which encodes the CFTR protein. The CFTR protein is a chloride channel that regulates the transport of chloride ions across epithelial cells. Mutations in the CFTR gene lead to the production of a defective CFTR protein, which results in the accumulation of thick, sticky mucus in the lungs and other organs.
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to selectively inhibit the CFTR channel, which can help to reduce the production of thick, sticky mucus in the lungs of cystic fibrosis patients. In addition, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to improve the function of the CFTR protein in cells with certain mutations, which could potentially expand the number of patients who could benefit from this treatment.
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-4-phenylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-16-7-4-8-17(19)15(16)13-24(22,23)21-11-9-20(10-12-21)14-5-2-1-3-6-14/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQVKBDUPXLUOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.